Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl carbamate with 3-(2-aminoethyl)-3-hydroxypyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate linkage . The reaction conditions are mild, often conducted at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields . The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to yield amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride exerts its effects involves the formation of stable carbamate linkages with amines. This stability allows for the selective protection of amine groups during chemical reactions, preventing unwanted side reactions . The compound can be removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another carbamate used for protecting amines.
N-Boc-ethylenediamine: A similar compound with a different amine structure.
tert-Butyl N-(2-aminoethyl)carbamate: A closely related compound with similar protecting group properties.
Uniqueness
Tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride is unique due to its specific structure, which provides enhanced stability and selectivity in protecting amine groups. Its ability to be removed under mild acidic conditions makes it particularly useful in complex synthetic pathways .
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-3-hydroxypyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-7-5-11(15,8-13)4-6-12;/h15H,4-8,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUMBQLQUHEDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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